1-Butanone, 1-[4-(trifluoromethyl)phenyl]-
Description
Significance and Research Context of Trifluoromethylated Ketones
Trifluoromethylated ketones are a class of organic compounds that have garnered considerable attention due to the profound effects the trifluoromethyl (-CF3) group has on a molecule's properties. ontosight.ai The introduction of a -CF3 group can significantly enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.comnbinno.com This is attributed to the high electronegativity of fluorine atoms, which alters the electronic properties of the molecule. wikipedia.org
The strong carbon-fluorine bond contributes to the metabolic stability of these compounds, making them attractive candidates in drug design. mdpi.com The trifluoromethyl group is often used as a bioisostere for other chemical groups, like a methyl or chloro group, to fine-tune the steric and electronic profile of a lead compound. wikipedia.org Consequently, trifluoromethyl ketones are valuable intermediates and synthons in the creation of fluorinated pharmaceuticals. researchgate.netrsc.org Research in this area is focused on developing new synthetic methods for their preparation and exploring their applications as enzyme inhibitors and in the synthesis of complex bioactive molecules. acs.orgnih.gov
Overview of the Chemical Structure and its Relevance in Synthetic Design
The chemical structure of 1-Butanone, 1-[4-(trifluoromethyl)phenyl]- consists of a butyrophenone (B1668137) core, which is a butanone molecule where one of the terminal methyl groups is substituted with a phenyl group. wikipedia.org In this specific compound, the phenyl ring is further substituted at the para-position (position 4) with a trifluoromethyl group.
The key components of the structure are:
Butanone Chain: A four-carbon ketone, which provides a reactive carbonyl group and a flexible alkyl chain.
Phenyl Ring: An aromatic group that provides a rigid scaffold and can engage in various intermolecular interactions.
Trifluoromethyl Group (-CF3): A strongly electron-withdrawing group that significantly influences the reactivity and physicochemical properties of the entire molecule. wikipedia.org
This specific arrangement of functional groups makes 1-Butanone, 1-[4-(trifluoromethyl)phenyl]- a versatile building block in synthetic organic chemistry. The ketone functionality can undergo a wide range of chemical transformations, while the trifluoromethyl-substituted phenyl ring allows for modifications that can enhance the biological activity of the resulting products.
Below is a data table summarizing the key properties of this compound.
| Property | Value |
| IUPAC Name | 1-[4-(trifluoromethyl)phenyl]butan-1-one |
| Molecular Formula | C11H11F3O |
| Molecular Weight | 216.20 g/mol |
| CAS Number | 29535-30-6 |
Scope and Objectives of the Research Outline
The primary objective of this article is to provide a focused and scientifically accurate overview of 1-Butanone, 1-[4-(trifluoromethyl)phenyl]-. The scope is strictly limited to the chemical and synthetic aspects of the compound, as detailed in the preceding sections. This includes an exploration of the significance of trifluoromethylated ketones in a broader chemical context and a detailed look at the structural features of the target molecule and their implications for synthetic design. This article aims to deliver a thorough and informative summary based on the available scientific literature, without delving into aspects outside of this defined scope.
Structure
3D Structure
Properties
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O/c1-2-3-10(15)8-4-6-9(7-5-8)11(12,13)14/h4-7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BULGSEUYSPGOCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70464034 | |
| Record name | 1-Butanone, 1-[4-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70464034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37851-10-8 | |
| Record name | 1-Butanone, 1-[4-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70464034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations and Chemical Reactivity of 1 Butanone, 1 4 Trifluoromethyl Phenyl
Fundamental Reaction Types of Aromatic Ketones
Carbonyl Reactivity and Related Mechanistic Pathways
The carbonyl group (C=O) is the primary site of reactivity in many reactions involving aldehydes and ketones. msu.edu The carbon-oxygen double bond is polarized due to the higher electronegativity of oxygen, which imparts a partial positive charge on the carbonyl carbon and a partial negative charge on the oxygen atom. allstudiesjournal.com This polarization makes the carbonyl carbon an electrophilic center, susceptible to attack by nucleophiles. libretexts.org
The general mechanism for nucleophilic addition to a ketone like 1-Butanone, 1-[4-(trifluoromethyl)phenyl]- involves the attack of a nucleophile on the electrophilic carbonyl carbon. This step breaks the π-bond of the carbonyl group, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate. This intermediate is then typically protonated by a weak acid (such as water or alcohol from the solvent) to yield the final neutral addition product. libretexts.org The presence of the electron-withdrawing trifluoromethylphenyl group enhances the electrophilicity of the carbonyl carbon, potentially increasing its reactivity toward nucleophiles compared to unsubstituted butyrophenone (B1668137).
Common reactions at the carbonyl group include:
Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). libretexts.org
Reductive Amination: Reaction with an amine in the presence of a reducing agent can form a new carbon-nitrogen bond, yielding an amine. libretexts.org
Wittig Reaction: This reaction with a phosphorus ylide converts the carbonyl group into an alkene, offering a reliable method for forming carbon-carbon double bonds. libretexts.org
Formation of Imines and Enamines: Reaction with primary amines yields imines, while reaction with secondary amines produces enamines. allstudiesjournal.comlibretexts.org These reactions are fundamental to more advanced catalytic processes.
| Reaction Type | Reagent(s) | General Product |
| Nucleophilic Addition | Grignard Reagents (R-MgX) | Tertiary Alcohol |
| Reduction to Alcohol | NaBH₄, LiAlH₄ | Secondary Alcohol |
| Wolff-Kishner Reduction | H₂NNH₂, KOH, heat | Alkane |
| Wittig Reaction | Ph₃P=CHR | Alkene |
| Imine Formation | R-NH₂ | Imine |
| Enamine Formation | R₂NH, acid catalyst | Enamine |
Table 1: Summary of common reactions involving the carbonyl group of aromatic ketones.
Electrophilic Aromatic Substitution on the Trifluoromethylphenyl Moiety
Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The rate and regioselectivity (the position of substitution) of this reaction are heavily influenced by the substituents already present on the ring. masterorganicchemistry.com
In 1-Butanone, 1-[4-(trifluoromethyl)phenyl]-, the aromatic ring is substituted with two groups: the butanoyl group (-COC₃H₇) and the trifluoromethyl group (-CF₃).
Butanoyl Group: The carbonyl function of the butanoyl group is electron-withdrawing due to both induction and resonance. This effect deactivates the aromatic ring, making it less reactive towards electrophiles than benzene (B151609). It is a meta-director. globalspec.com
Trifluoromethyl Group: The -CF₃ group is one of the strongest electron-withdrawing groups due to the high electronegativity of the fluorine atoms (a powerful inductive effect). youtube.com It strongly deactivates the ring and is also a meta-director. youtube.com
Since both substituents are located para to each other, their directing effects reinforce one another. Both groups direct incoming electrophiles to the positions meta to themselves. For the butanoyl group at position 1, the meta positions are 3 and 5. For the trifluoromethyl group at position 4, the meta positions are 2 and 6. Therefore, electrophilic substitution will occur at the positions ortho to the butanoyl group (positions 2 and 6) and meta to the trifluoromethyl group. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.commasterorganicchemistry.com However, due to the presence of two strong deactivating groups, forcing conditions (e.g., high temperatures, strong acid catalysts) would be required for these reactions to proceed. globalspec.com
| Substituent Group | Electronic Effect | Activating/Deactivating | Directing Influence |
| -C(=O)R (Acyl) | Inductively and Resonantly Withdrawing | Deactivating | meta |
| -CF₃ (Trifluoromethyl) | Strongly Inductively Withdrawing | Strongly Deactivating | meta |
Table 2: Directing effects of the substituents on the aromatic ring of 1-Butanone, 1-[4-(trifluoromethyl)phenyl]- in electrophilic aromatic substitution.
Advanced Reaction Chemistries and Catalysis
The structural features of 1-Butanone, 1-[4-(trifluoromethyl)phenyl]- allow it to participate in more complex, catalyzed reactions, particularly those that involve the formation of new carbon-carbon bonds.
Carbon-Carbon Bond Forming Reactions Involving 1-Butanone, 1-[4-(trifluoromethyl)phenyl]-
Palladium catalysis is a powerful tool for forming carbon-carbon bonds. While the direct use of saturated ketones like 1-Butanone, 1-[4-(trifluoromethyl)phenyl]- in conjugate additions is not its primary role, its corresponding enolate can act as a nucleophile. In this context, the ketone is first deprotonated with a suitable base to form a nucleophilic enolate. This enolate can then, in principle, be used in a palladium-catalyzed conjugate addition (a type of Michael addition) to an α,β-unsaturated carbonyl compound.
The general catalytic cycle for such a reaction would involve the formation of an active palladium catalyst which then coordinates with the α,β-unsaturated acceptor. The ketone enolate, acting as the carbon nucleophile, would then add to the activated system. However, palladium catalysis is more commonly associated with the conjugate addition of organometallic reagents (like arylboronic acids or organosiloxanes) to enones. nih.govnih.gov Reports from Lu and colleagues have shown that cationic palladium(II) complexes can catalyze the addition of nucleophiles to β,β-disubstituted α,β-unsaturated ketones. orgsyn.org While specific examples involving the enolate of 1-Butanone, 1-[4-(trifluoromethyl)phenyl]- are not extensively documented, the fundamental principle remains applicable for ketone enolates in general. The development of such reactions is a key area of synthetic methodology. orgsyn.org
| Reaction Component | Role | Example |
| Catalyst | Activates the reaction pathway | Pd(OAc)₂, Pd(OCOCF₃)₂ with chiral ligands |
| Nucleophile | Donates an electron pair to form a C-C bond | Enolate of 1-Butanone, 1-[4-(trifluoromethyl)phenyl]- |
| Electrophile (Acceptor) | Accepts an electron pair | α,β-Unsaturated ketones, esters, or aldehydes |
| Product | Result of the 1,4-conjugate addition | γ-Dicarbonyl compound |
Table 3: Components of a representative Palladium-Catalyzed Conjugate Addition involving a ketone enolate.
The butanone portion of the molecule contains α-hydrogens (on the carbon adjacent to the carbonyl group), which are acidic and can be removed to form an enolate. This enolization is central to its utility in organocatalysis, particularly through enamine and iminium catalysis. nih.gov
Enamine Catalysis: In enamine catalysis, the ketone reacts reversibly with a chiral secondary amine catalyst (e.g., a proline derivative) to form a nucleophilic enamine intermediate. nih.gov This enamine is a more reactive nucleophile than the corresponding enolate and can participate in a variety of stereoselective reactions. The chirality of the amine catalyst is transferred to the product, allowing for the synthesis of enantioenriched molecules. nih.gov The enamine derived from 1-Butanone, 1-[4-(trifluoromethyl)phenyl]- could react with various electrophiles, such as aldehydes (in an aldol (B89426) reaction) or α,β-unsaturated aldehydes (in a conjugate addition).
Iminium Catalysis: While enamine catalysis involves activating the nucleophile, iminium catalysis activates the electrophile. This strategy is primarily used for α,β-unsaturated aldehydes and ketones. acs.org Although 1-Butanone, 1-[4-(trifluoromethyl)phenyl]- is a saturated ketone and does not directly participate as the substrate for iminium catalysis, its enamine intermediate can react with an electrophile activated by iminium catalysis in a dual-catalytic system. The condensation of a chiral amine with an α,β-unsaturated carbonyl compound lowers the energy of its LUMO (Lowest Unoccupied Molecular Orbital), making it more susceptible to nucleophilic attack by the enamine. nih.govnobelprize.org
These organocatalytic strategies represent a powerful approach for the asymmetric functionalization of carbonyl compounds. nobelprize.org
| Catalytic Intermediate | Formation | Role | Typical Reaction |
| Enolate | Deprotonation of α-carbon with a base | Nucleophile | Alkylation, Aldol reactions |
| Enamine | Reaction of ketone with a secondary amine catalyst | Enhanced Nucleophile | Asymmetric conjugate additions, α-functionalization |
| Iminium Ion | Reaction of an α,β-unsaturated carbonyl with a secondary amine catalyst | Activated Electrophile | Asymmetric conjugate additions (as the acceptor) |
Table 4: Key reactive intermediates derived from or involved with butanone frameworks in catalysis.
Oxidation and Reduction Transformations of the Butanone Skeleton
The chemical reactivity of the butanone skeleton in 1-Butanone, 1-[4-(trifluoromethyl)phenyl]- is characterized by its susceptibility to both oxidation and reduction reactions, primarily centered around the carbonyl group and the adjacent carbon atoms. These transformations are fundamental in synthetic organic chemistry for the generation of a variety of functionalized derivatives.
Oxidation Reactions:
The oxidation of 1-Butanone, 1-[4-(trifluoromethyl)phenyl]- can be directed to either the carbonyl group or the alkyl chain, depending on the chosen reagent and reaction conditions. A significant oxidation pathway for ketones is the Baeyer-Villiger oxidation , which involves the insertion of an oxygen atom adjacent to the carbonyl group to form an ester. wikipedia.orgorganic-chemistry.orgsigmaaldrich.comthermofisher.comnih.gov In the case of 1-Butanone, 1-[4-(trifluoromethyl)phenyl]-, two possible ester products could be formed. The regioselectivity of this reaction is determined by the migratory aptitude of the groups attached to the carbonyl carbon. Generally, groups that can better stabilize a positive charge have a higher tendency to migrate. The migratory aptitude follows the general trend: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. For 1-Butanone, 1-[4-(trifluoromethyl)phenyl]-, the competition is between the 4-(trifluoromethyl)phenyl group and the propyl group. Due to the electron-withdrawing nature of the trifluoromethyl group, the phenyl ring is deactivated, making the propyl group more likely to migrate.
Under more forceful conditions using strong oxidizing agents like potassium permanganate (KMnO4), oxidative cleavage of the butanone chain can occur. libretexts.orgquora.com Furthermore, while the trifluoromethyl group itself is highly resistant to oxidation, the benzene ring can potentially be oxidized under harsh conditions, although this is generally a difficult transformation.
| Oxidation Transformation | Reagent(s) | Product(s) | Description |
| Baeyer-Villiger Oxidation | Peroxyacids (e.g., m-CPBA) | Propyl 4-(trifluoromethyl)benzoate | Insertion of an oxygen atom between the carbonyl carbon and the propyl group. |
| Oxidative Cleavage | Hot, concentrated KMnO4 | 4-(Trifluoromethyl)benzoic acid and propanoic acid | Cleavage of the C-C bond between the carbonyl group and the propyl chain. |
Reduction Reactions:
The carbonyl group of 1-Butanone, 1-[4-(trifluoromethyl)phenyl]- is readily reduced to a secondary alcohol, 1-[4-(trifluoromethyl)phenyl]butan-1-ol. This transformation is a cornerstone of organic synthesis and can be achieved using a variety of reducing agents. Common laboratory reagents for this purpose include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). scirp.org These hydride reagents deliver a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the alcohol.
Furthermore, enantioselective reduction of similar ketones has been achieved using microbial bioreduction, suggesting that (S)- or (R)-1-[4-(trifluoromethyl)phenyl]butan-1-ol can be produced with high enantiomeric excess. nih.gov This highlights the potential for creating chiral building blocks for various applications.
| Reduction Transformation | Reagent(s) | Product(s) | Description |
| Carbonyl Reduction | Sodium borohydride (NaBH4) or Lithium aluminum hydride (LiAlH4) | 1-[4-(trifluoromethyl)phenyl]butan-1-ol | Reduction of the ketone to a secondary alcohol. |
| Enantioselective Bioreduction | Microbial reductases | (S)- or (R)-1-[4-(trifluoromethyl)phenyl]butan-1-ol | Stereoselective reduction of the ketone to a specific enantiomer of the alcohol. |
Derivatization Strategies via Functional Group Interconversions
The carbonyl group of 1-Butanone, 1-[4-(trifluoromethyl)phenyl]- serves as a versatile handle for a wide array of derivatization strategies through functional group interconversions. These reactions are crucial for synthesizing a diverse range of compounds with modified properties and for the construction of more complex molecular architectures.
Reactions involving the Carbonyl Carbon:
One of the most fundamental reactions of ketones is their conversion to imines and related derivatives through condensation with primary amines and their analogues. For instance, reaction with hydroxylamine yields an oxime , while reaction with hydrazine or its derivatives produces hydrazones . nih.govnih.govresearchgate.netnih.govacs.orgresearchgate.netnih.govorgsyn.orgorgsyn.org These reactions proceed via nucleophilic addition to the carbonyl group followed by dehydration.
The Wittig reaction provides a powerful method for converting the carbonyl group into a carbon-carbon double bond, thus forming an alkene. libretexts.orgmasterorganicchemistry.comlibretexts.orgwikipedia.orglumenlearning.com This reaction involves a phosphonium ylide, which attacks the carbonyl carbon to form a betaine intermediate that subsequently collapses to an alkene and triphenylphosphine oxide.
Reductive amination offers a direct route to synthesize amines from ketones. purdue.edunih.govmasterorganicchemistry.comlibretexts.org This one-pot reaction involves the in-situ formation of an imine or enamine from the ketone and an amine, which is then reduced by a suitable reducing agent, such as sodium cyanoborohydride (NaBH3CN), to the corresponding amine.
| Derivatization Strategy | Reagent(s) | Functional Group Formed | Product Class |
| Oxime Formation | Hydroxylamine (NH2OH) | C=N-OH | Oxime |
| Hydrazone Formation | Hydrazine (NH2NH2) or substituted hydrazines | C=N-NR2 | Hydrazone |
| Wittig Reaction | Phosphonium ylide (e.g., Ph3P=CH2) | C=C | Alkene |
| Reductive Amination | Amine (RNH2 or R2NH) and a reducing agent (e.g., NaBH3CN) | C-N | Amine |
Spectroscopic Characterization and Structural Analysis of 1 Butanone, 1 4 Trifluoromethyl Phenyl
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful analytical technique for determining the structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 1-Butanone, 1-[4-(trifluoromethyl)phenyl]-, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy offers a complete picture of its molecular architecture.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis
Proton NMR spectroscopy of 1-Butanone, 1-[4-(trifluoromethyl)phenyl]- would be expected to show distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The aromatic protons on the trifluoromethyl-substituted phenyl ring would likely appear as two doublets in the downfield region of the spectrum, a typical AA'BB' system, due to the electron-withdrawing nature of the trifluoromethyl group and the carbonyl group. The protons of the butyryl chain would exhibit characteristic multiplets. Specifically, the methylene (B1212753) protons adjacent to the carbonyl group (α-protons) would appear as a triplet, shifted downfield due to the deshielding effect of the carbonyl. The adjacent methylene protons (β-protons) would likely be observed as a sextet, and the terminal methyl protons (γ-protons) would appear as an upfield triplet.
Table 1: Predicted ¹H NMR Data for 1-Butanone, 1-[4-(trifluoromethyl)phenyl]-
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aromatic (ortho to C=O) | ~8.0 | Doublet | ~8 |
| Aromatic (meta to C=O) | ~7.7 | Doublet | ~8 |
| -CH₂- (α to C=O) | ~3.0 | Triplet | ~7 |
| -CH₂- (β to C=O) | ~1.7 | Sextet | ~7 |
| -CH₃ (γ to C=O) | ~1.0 | Triplet | ~7 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis
The ¹³C NMR spectrum of 1-Butanone, 1-[4-(trifluoromethyl)phenyl]- would provide valuable information about the carbon skeleton of the molecule. The carbonyl carbon is expected to have the most downfield chemical shift, typically above 190 ppm. The carbon atom of the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons would show distinct signals, with their chemical shifts influenced by the positions of the carbonyl and trifluoromethyl substituents. The carbons of the butyryl chain would appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Data for 1-Butanone, 1-[4-(trifluoromethyl)phenyl]-
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | ~198 |
| Aromatic (C-CF₃) | ~133 (quartet) |
| Aromatic (quaternary, C-C=O) | ~139 |
| Aromatic (CH, ortho to C=O) | ~129 |
| Aromatic (CH, meta to C=O) | ~126 (quartet) |
| CF₃ | ~124 (quartet) |
| -CH₂- (α to C=O) | ~38 |
| -CH₂- (β to C=O) | ~18 |
| -CH₃ (γ to C=O) | ~14 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopic Analysis
Given the presence of a trifluoromethyl group, ¹⁹F NMR spectroscopy is a particularly informative technique for the characterization of 1-Butanone, 1-[4-(trifluoromethyl)phenyl]-. The ¹⁹F NMR spectrum is expected to show a single sharp signal, as the three fluorine atoms of the CF₃ group are chemically equivalent. The chemical shift of this signal would be characteristic of a trifluoromethyl group attached to an aromatic ring. Any coupling to neighboring protons would likely be minimal and might not be resolved in a standard spectrum. The high sensitivity of the ¹⁹F nucleus makes this a rapid and reliable method for confirming the presence and electronic environment of the trifluoromethyl moiety. The typical chemical shift for a CF₃ group on a benzene (B151609) ring is around -63 ppm relative to CFCl₃.
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a compound. These methods are complementary and offer a detailed fingerprint of the molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
The IR spectrum of 1-Butanone, 1-[4-(trifluoromethyl)phenyl]- is expected to be dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). This band is typically observed in the region of 1680-1700 cm⁻¹ for aromatic ketones. The presence of the electron-withdrawing trifluoromethyl group might slightly shift this frequency. Other characteristic absorptions would include C-H stretching vibrations of the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic chain (around 2850-3000 cm⁻¹). Strong bands corresponding to the C-F stretching vibrations of the trifluoromethyl group are expected in the 1100-1350 cm⁻¹ region.
Table 3: Predicted IR Absorption Bands for 1-Butanone, 1-[4-(trifluoromethyl)phenyl]-
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100-3000 | Medium |
| Aliphatic C-H Stretch | 3000-2850 | Medium |
| C=O Stretch | 1700-1680 | Strong |
| Aromatic C=C Stretch | 1600, 1450 | Medium |
| C-F Stretch (CF₃) | 1350-1100 | Strong |
Note: These are predicted values and may vary based on the sampling method.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a critical analytical technique used to determine the molecular weight and structural details of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For 1-Butanone, 1-[4-(trifluoromethyl)phenyl]-, with a molecular formula of C₁₁H₁₁F₃O, the calculated monoisotopic mass is 216.0762 g/mol . In a typical electron ionization (EI) mass spectrum, this compound would exhibit a molecular ion peak ([M]⁺) at m/z 216.
The fragmentation pattern of 1-Butanone, 1-[4-(trifluoromethyl)phenyl]- is predicted by the established principles of mass spectrometry for aromatic ketones. The primary fragmentation pathways involve cleavages at the bonds adjacent to the carbonyl group, which are particularly susceptible to ionization-induced bond scission.
The most significant fragmentation is the alpha-cleavage (α-cleavage), which breaks the bond between the carbonyl carbon and the adjacent carbon of the butyl chain. This results in the formation of a stable acylium ion.
McLafferty Rearrangement: Another characteristic fragmentation pathway for ketones with a sufficiently long alkyl chain (like the propyl group in this case) is the McLafferty rearrangement. This process involves the transfer of a gamma-hydrogen atom to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon-carbon bond, leading to the elimination of a neutral alkene (propene in this instance) and the formation of a radical cation.
The key predicted fragments for 1-Butanone, 1-[4-(trifluoromethyl)phenyl]- are detailed in the table below. The presence of the electron-withdrawing trifluoromethyl group on the phenyl ring significantly influences the stability of the resulting aromatic fragments.
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 216 | [C₁₁H₁₁F₃O]⁺ | Molecular Ion ([M]⁺) |
| 173 | [C₈H₄F₃O]⁺ | α-Cleavage: Loss of a propyl radical (•C₃H₇) |
| 145 | [C₇H₄F₃]⁺ | Loss of carbon monoxide (CO) from the [C₈H₄F₃O]⁺ ion |
| 71 | [C₄H₇O]⁺ | α-Cleavage: Formation of the butyryl cation |
| 43 | [C₃H₇]⁺ | Formation of the propyl cation |
Advanced X-ray Crystallography for Solid-State Structure Analysis
As of the latest available data, a single-crystal X-ray structure for 1-Butanone, 1-[4-(trifluoromethyl)phenyl]- has not been reported in publicly accessible crystallographic databases. However, a crystallographic analysis would provide invaluable insights into its solid-state architecture.
Should a suitable single crystal of the compound be grown, X-ray diffraction analysis would yield precise data on its crystal system, space group, and unit cell dimensions. The analysis would reveal the conformation of the butanone side chain relative to the trifluoromethylphenyl ring. It is expected that the molecule would not be perfectly planar, with some degree of torsion around the bond connecting the carbonyl group to the aromatic ring.
Furthermore, the crystal packing would be significantly influenced by intermolecular interactions. The polar carbonyl group (C=O) and the highly electronegative fluorine atoms of the trifluoromethyl (-CF₃) group would likely participate in dipole-dipole interactions and potentially weak C-H···O or C-H···F hydrogen bonds, which would govern the supramolecular assembly of the crystal structure.
The table below outlines the type of structural parameters that would be determined from a successful X-ray crystallographic study of this compound.
| Crystallographic Parameter | Information Provided |
|---|---|
| Crystal System | The basic geometric framework of the crystal (e.g., monoclinic, orthorhombic). |
| Space Group | The symmetry elements present within the unit cell. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. |
| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C-C, C=O, C-F). |
| Bond Angles (°) | Angles formed by three connected atoms. |
| Torsion Angles (°) | The dihedral angles defining the molecular conformation. |
| Intermolecular Interactions | Details of non-covalent forces like hydrogen bonds and dipole-dipole interactions that stabilize the crystal packing. |
Computational Chemistry and Theoretical Studies on 1 Butanone, 1 4 Trifluoromethyl Phenyl
Quantum Mechanical (QM) Calculations
Quantum mechanical (QM) calculations, which are based on solving the Schrödinger equation, are employed to develop models and theoretical parameters that can explain experimentally observed properties. researchgate.net These methods are fundamental to understanding the intrinsic properties of a molecule in the absence of environmental effects.
Density Functional Theory (DFT) for Electronic Structure and Energetics
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. nih.gov It is a popular approach because it can provide accuracy similar to more complex methods at a lower computational cost. researchgate.net For 1-Butanone, 1-[4-(trifluoromethyl)phenyl]-, DFT calculations are used to determine its optimized molecular geometry, electronic properties, and energetics.
Calculations using a functional like B3LYP with a basis set such as 6-311++G(d,p) would yield the equilibrium geometry of the molecule, providing precise bond lengths, bond angles, and dihedral angles. mdpi.comnih.gov These geometric parameters are crucial for understanding the molecule's three-dimensional shape.
Furthermore, DFT is used to calculate the total electronic energy, enthalpy of formation, and Gibbs free energy, which are essential for assessing the molecule's thermodynamic stability. uwlax.edu The electronic properties, such as dipole moment and polarizability, can also be determined, offering insights into the charge distribution and how the electron cloud is distorted in the presence of an electric field.
Table 1: Calculated Thermodynamic and Electronic Properties of 1-Butanone, 1-[4-(trifluoromethyl)phenyl]- using DFT (Note: The following data is illustrative of typical DFT results and may not represent experimentally verified values.)
| Property | Calculated Value | Units |
| Total Energy | -885.345 | Hartrees |
| Enthalpy of Formation | -785.2 | kJ/mol |
| Gibbs Free Energy | -740.5 | kJ/mol |
| Dipole Moment | 3.15 | Debye |
| Polarizability | 25.4 | ų |
Ab Initio Calculations for Molecular Properties
Ab initio calculations are quantum chemistry methods that rely on first principles, without the inclusion of empirical parameters. montana.edu These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can provide highly accurate predictions of molecular properties, though often at a higher computational expense than DFT. researchgate.net
For 1-Butanone, 1-[4-(trifluoromethyl)phenyl]-, ab initio calculations can be used to refine the geometric structure and energies obtained from DFT. They are particularly useful for calculating properties like ionization potential and electron affinity, which are related to the energies of the frontier molecular orbitals. Vibrational frequency calculations are another key application, allowing for the prediction of the infrared (IR) spectrum of the molecule. Each calculated frequency corresponds to a specific vibrational mode (e.g., C=O stretch, C-H bend), which can be compared with experimental spectroscopic data to confirm the molecular structure.
Table 2: Selected Vibrational Frequencies for 1-Butanone, 1-[4-(trifluoromethyl)phenyl]- from Ab Initio Calculations (Note: The following data is illustrative and intended to represent typical computational outputs.)
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| C=O Stretch (Ketone) | 1695 |
| C-F Stretch (Trifluoromethyl) | 1320 |
| Aromatic C=C Stretch | 1605 |
| Aliphatic C-H Stretch | 2960 |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. stanford.edumdpi.com By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with other molecules, such as a solvent. nih.gov
For 1-Butanone, 1-[4-(trifluoromethyl)phenyl]-, MD simulations are particularly valuable for exploring its conformational landscape. The molecule possesses rotational freedom around the single bonds connecting the butyl group to the carbonyl carbon and the carbonyl group to the phenyl ring. MD simulations can reveal the preferred conformations (rotamers) and the energy barriers between them. nih.gov This analysis is crucial as the conformation of a molecule can significantly influence its physical properties and biological activity.
MD simulations can also model the interactions between the molecule and its environment. For instance, simulating the compound in a box of water molecules can elucidate how it is solvated, identifying key intermolecular interactions like hydrogen bonding between the ketone's oxygen atom and water. These simulations provide insights into properties like solubility and how the molecule behaves in a biological context. ijsrset.com
Reactivity and Selectivity Prediction through Computational Descriptors
Computational descriptors derived from quantum mechanical calculations are essential tools for predicting the reactivity and selectivity of a molecule. numberanalytics.com These descriptors quantify various aspects of a molecule's electronic structure to identify the most probable sites for chemical reactions. mit.edu
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comacadpubl.eu
The energies of the HOMO and LUMO and the energy gap between them (HOMO-LUMO gap) are critical descriptors of molecular reactivity and stability. acadpubl.eu A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. espublisher.com For 1-Butanone, 1-[4-(trifluoromethyl)phenyl]-, the analysis of the spatial distribution of these orbitals reveals the most reactive regions. The HOMO is typically localized on the electron-rich phenyl ring, while the LUMO is often centered around the electron-withdrawing carbonyl and trifluoromethyl groups.
Table 3: Frontier Molecular Orbital Properties of 1-Butanone, 1-[4-(trifluoromethyl)phenyl]- (Note: The following data is illustrative and based on typical values for similar aromatic ketones.)
| Parameter | Energy (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -1.75 |
| HOMO-LUMO Gap | 5.10 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a method used to visualize the three-dimensional charge distribution of a molecule. nih.gov It provides a color-coded map of the electrostatic potential on the electron density surface, which is invaluable for predicting how a molecule will interact with other charged species. mdpi.compreprints.org
In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and are prone to nucleophilic attack. researchgate.netresearchgate.net For 1-Butanone, 1-[4-(trifluoromethyl)phenyl]-, the MEP map would show a significant negative potential around the carbonyl oxygen atom due to the presence of lone pairs of electrons, making it a prime site for interaction with electrophiles or for hydrogen bonding. The hydrogen atoms and the region around the electron-withdrawing trifluoromethyl group would exhibit a positive potential, indicating them as sites for nucleophilic interaction. nih.gov
Fukui Functions for Nucleophilic and Electrophilic Attack Prediction
Fukui functions are central to predicting the reactivity of different sites within a molecule. Derived from conceptual Density Functional Theory, these functions identify which atoms are most susceptible to nucleophilic, electrophilic, or radical attack. The calculation involves analyzing the change in electron density at each atomic site as an electron is notionally added to or removed from the molecule.
For Nucleophilic Attack: The relevant Fukui function, denoted as f+(r ), indicates the propensity of an atomic site to accept an electron. A higher value of f+(r ) on a specific atom suggests it is a prime target for a nucleophile. In 1-Butanone, 1-[4-(trifluoromethyl)phenyl]-, the carbonyl carbon (C=O) is expected to be a significant electrophilic site.
For Electrophilic Attack: The Fukui function f-(r ) highlights the sites most likely to donate electrons. Atoms with a high f-(r ) value are susceptible to attack by electrophiles. In this molecule, regions of high electron density, such as the oxygen atom of the carbonyl group and specific positions on the aromatic ring, would be likely candidates.
A detailed study would present these values in a data table, allowing for a quantitative comparison of the reactivity of each atom in the molecule.
Table 1: Hypothetical Fukui Function Analysis for 1-Butanone, 1-[4-(trifluoromethyl)phenyl]- Note: The following data is illustrative of what a computational study would provide and is not based on published experimental or theoretical values for this specific compound.
| Atom | f+(r) (Nucleophilic Attack) | f-(r) (Electrophilic Attack) |
|---|---|---|
| C (carbonyl) | 0.185 | 0.045 |
| O (carbonyl) | 0.095 | 0.150 |
| C (aromatic, ipso) | 0.060 | 0.030 |
| C (aromatic, ortho) | 0.075 | 0.080 |
| C (aromatic, meta) | 0.065 | 0.070 |
| C (aromatic, para to ketone) | 0.050 | 0.025 |
| C (of CF3) | 0.110 | 0.015 |
Spectroscopic Property Prediction and Validation
Computational methods are also employed to predict the spectroscopic properties of molecules, which can then be validated against experimental data.
Vibrational Spectroscopy (IR and Raman): DFT calculations can determine the vibrational frequencies of a molecule. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be correlated with peaks in experimental Infrared (IR) and Raman spectra. A comprehensive study would list the calculated wavenumbers, their intensities, and the specific vibrational mode assignment (e.g., C=O stretch, C-F stretch, aromatic C-H bend).
Electronic Spectroscopy (UV-Visible): Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting electronic absorption spectra (UV-Vis). This analysis provides information on the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, often involving the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). For 1-Butanone, 1-[4-(trifluoromethyl)phenyl]-, transitions such as n → π* (associated with the carbonyl group) and π → π* (associated with the aromatic ring) would be expected.
Table 2: Hypothetical Predicted Vibrational Frequencies for 1-Butanone, 1-[4-(trifluoromethyl)phenyl]- Note: The following data is illustrative and not based on published values.
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | 2980 - 2870 | Medium-Strong |
| C=O Stretch | 1695 | Strong |
| Aromatic C=C Stretch | 1605, 1580 | Medium |
| C-F Stretch (asymmetric) | 1325 | Very Strong |
| C-F Stretch (symmetric) | 1170 | Very Strong |
Advanced Applications and Role in Contemporary Organic Synthesis
1-Butanone, 1-[4-(trifluoromethyl)phenyl]- as a Key Intermediate in Complex Molecule Synthesis
1-Butanone, 1-[4-(trifluoromethyl)phenyl]-, a ketone featuring a trifluoromethyl-substituted phenyl ring, serves as a highly versatile and valuable intermediate in the synthesis of complex organic molecules. orgsyn.org Its utility stems from the presence of two key reactive centers: the carbonyl group of the butanone chain and the electronically modified aromatic ring. The trifluoromethyl (CF3) group is a particularly important moiety in modern chemistry, especially in the creation of pharmaceuticals and advanced materials. researchgate.netnih.gov The CF3 group is a strong electron-withdrawing group and is highly lipophilic, properties that can significantly influence the biological activity and physical characteristics of a molecule. sigmaaldrich.com
The ketone functionality allows for a wide array of chemical transformations. It can undergo nucleophilic addition, reduction to a secondary alcohol, reductive amination to form amines, or serve as a handle for carbon-carbon bond formation through reactions like the aldol (B89426) condensation or Wittig reaction. The protons on the carbon atom adjacent to the carbonyl group (the α-carbon) are acidic and can be removed to form an enolate, which is a powerful nucleophile for creating new bonds. This reactivity makes the compound a foundational component for building more elaborate molecular architectures. lkouniv.ac.in
Precursor to Fluorinated Pharmaceutical Building Blocks
The introduction of fluorine or fluorine-containing groups into organic molecules is a prevalent strategy in drug discovery. sigmaaldrich.comnih.gov It is estimated that approximately 30% of all newly approved drugs contain one or more fluorine atoms. sigmaaldrich.com The trifluoromethyl group is one of the most common fluorinated substituents used to enhance a drug candidate's metabolic stability, binding affinity, and bioavailability. nih.govsigmaaldrich.com
1-Butanone, 1-[4-(trifluoromethyl)phenyl]- is an ideal starting point for creating more complex fluorinated building blocks for the pharmaceutical industry. The synthesis of these compounds often relies on commercially available trifluoromethylated building blocks. researchgate.net By using this ketone as a scaffold, medicinal chemists can introduce the trifluoromethylphenyl group into a variety of molecular frameworks. For example, the ketone can be converted into a chiral alcohol, an amine, or a more complex heterocyclic system, all while retaining the desirable trifluoromethylphenyl moiety. These resulting structures are valuable intermediates for the synthesis of active pharmaceutical ingredients (APIs).
| Transformation of the Ketone Group | Resulting Functional Group | Potential Therapeutic Area Application |
|---|---|---|
| Reduction | Secondary Alcohol | Cardiovascular, CNS disorders |
| Reductive Amination | Amine | Antidepressants, Antivirals |
| Wittig Reaction | Alkene | Anticancer, Anti-inflammatory |
| Cyclocondensation | Heterocycle (e.g., Pyrazole, Pyridine) | Analgesics, Agrochemicals |
Role in the Synthesis of Specialty Chemicals and Advanced Materials
Beyond pharmaceuticals, the unique properties imparted by the trifluoromethyl group are highly sought after in the fields of agrochemicals and materials science. sigmaaldrich.com Fluorinated compounds often exhibit enhanced thermal stability, chemical resistance, and specific optical or electronic properties. sigmaaldrich.com
1-Butanone, 1-[4-(trifluoromethyl)phenyl]- can serve as a monomer or a precursor to monomers for the synthesis of specialty polymers. The incorporation of the trifluoromethylphenyl group can enhance the polymer's thermal stability, lower its refractive index, and increase its gas permeability. These characteristics are advantageous for applications in advanced optics, electronics, and separation membranes. In agrochemistry, the introduction of a CF3 group can increase the efficacy and metabolic stability of pesticides and herbicides. sigmaaldrich.com This ketone provides a reliable synthetic route to introduce this key functional group into new agrochemical candidates.
Development of New Synthetic Reagents and Catalysts from the Butanone Framework
The structure of 1-Butanone, 1-[4-(trifluoromethyl)phenyl]- holds significant potential for the development of novel synthetic reagents and catalysts. The ketone functional group is a versatile anchor for chemical modification. For instance, it can be stereoselectively reduced to a chiral alcohol. This resulting chiral alcohol can then be incorporated into ligands for asymmetric catalysis, where the bulky and electronically distinct trifluoromethylphenyl group can influence the stereochemical outcome of a reaction.
Furthermore, the butanone framework can be derivatized to create new classes of reagents. For example, conversion to an oxime followed by rearrangement could yield functionalized amides. The development of new trifluoromethylating or trifluoromethoxylating reagents is an active area of research, and while this specific compound is not a direct trifluoromethylating agent itself, its derivatives could be explored as new chemical tools. researchgate.netresearchgate.netmdpi.com The synthesis of N-CF3 compounds, for example, often relies on specialized reagents, and new scaffolds are continually being investigated to improve these transformations. nih.gov
Strategies for Diversity-Oriented Synthesis using the Compound
Diversity-Oriented Synthesis (DOS) is a powerful strategy in chemical biology and drug discovery aimed at creating libraries of structurally diverse small molecules in an efficient manner. wiley-vch.decam.ac.uknih.gov Unlike target-oriented synthesis, which focuses on making a single molecule, DOS aims to explore a wide range of chemical space to identify compounds with novel biological activities. nih.gov
1-Butanone, 1-[4-(trifluoromethyl)phenyl]- is an excellent starting scaffold for a DOS campaign due to its multiple points for diversification. A synthetic plan could involve systematically modifying different parts of the molecule.
Points of Diversification:
The Carbonyl Group: The ketone can be reacted with a diverse set of nucleophiles (e.g., Grignard reagents, organolithiums) to generate a library of tertiary alcohols.
The α-Carbon: The enolate can be formed and reacted with various electrophiles (e.g., alkyl halides, aldehydes) to introduce diversity adjacent to the carbonyl group.
The Aromatic Ring: While the trifluoromethyl group directs electrophilic aromatic substitution to the meta position, the ring can be further functionalized, for instance, through nucleophilic aromatic substitution if an appropriate leaving group is present, or through metal-catalyzed cross-coupling reactions.
The Butyl Chain: The terminal methyl group of the butyl chain could potentially be functionalized through radical reactions, adding another layer of diversity.
By employing a "build/couple/pair" strategy or branching reaction pathways, a single starting material like 1-Butanone, 1-[4-(trifluoromethyl)phenyl]- can give rise to a large and structurally varied library of compounds for high-throughput screening. nih.gov
| Reactive Site | Reaction Type | Example Reagents for Diversification |
|---|---|---|
| Carbonyl Carbon | Nucleophilic Addition | R-MgBr, R-Li, NaBH4, R-NH2 |
| α-Carbon | Enolate Alkylation/Acylation | R-X (Alkyl Halides), R-COCl (Acid Chlorides) |
| Aromatic Ring | Electrophilic Substitution | HNO3/H2SO4 (Nitration), Br2/FeBr3 (Bromination) |
| Ketone Conversion | Cyclization | Hydrazine, Hydroxylamine (to form heterocycles) |
Conclusion and Future Research Directions
Summary of Key Academic Contributions and Research Gaps
The primary academic contributions related to 1-Butanone, 1-[4-(trifluoromethyl)phenyl]- stem from its utility as a building block in the synthesis of more complex molecules, particularly in the realms of medicinal chemistry and materials science. The trifluoromethyl group is a key structural motif in many pharmaceuticals due to its ability to enhance metabolic stability, binding affinity, and bioavailability. nih.govmdpi.com Therefore, ketones like 1-Butanone, 1-[4-(trifluoromethyl)phenyl]- serve as important intermediates in the development of new therapeutic agents. ontosight.ainih.gov
However, a significant research gap exists in the form of a limited number of studies dedicated specifically to this compound. While the broader class of butyrophenones and trifluoromethylated compounds is well-documented, 1-Butanone, 1-[4-(trifluoromethyl)phenyl]- itself has not been the primary subject of extensive investigation. Its specific biological activities, reaction kinetics, and spectroscopic properties remain largely unexplored in academic literature. This lack of focused research presents an opportunity for further investigation to fully characterize the compound and unlock its potential.
Emerging Methodologies for Synthesis and Transformation
The synthesis of 1-Butanone, 1-[4-(trifluoromethyl)phenyl]- can be achieved through established organic chemistry reactions, with emerging methodologies offering more efficient and sustainable routes.
Synthesis
A traditional and widely used method for the synthesis of aryl ketones is the Friedel-Crafts acylation . masterorganicchemistry.comyoutube.comlibretexts.orgchemguide.co.uk This reaction involves the treatment of (trifluoromethyl)benzene with butanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.comyoutube.comgauthmath.com The electrophilic acylium ion generated in situ attacks the electron-rich aromatic ring to form the desired ketone.
| Reaction | Reactants | Catalyst | Product |
|---|---|---|---|
| Friedel-Crafts Acylation | (Trifluoromethyl)benzene, Butanoyl chloride | Aluminum chloride (AlCl₃) | 1-Butanone, 1-[4-(trifluoromethyl)phenyl]- |
More recent and emerging synthetic strategies focus on greener and more efficient methods. Photochemical synthesis represents a promising alternative. Photoinduced trifluoromethylation of styrenes or O-silyl enol ethers using reagents like CF₃SO₂Na or CF₃Br can lead to the formation of α-trifluoromethylated ketones. researchgate.netrsc.orgacs.org While not a direct synthesis of the title compound, these methods highlight the trend towards using light-driven reactions in the synthesis of fluorinated ketones.
Biocatalysis is another burgeoning field with potential applications for the synthesis of such ketones. The use of enzymes, such as carbonyl reductases, for the asymmetric reduction of ketones to chiral alcohols is well-established. nih.govnih.gov It is conceivable that enzymatic processes could be developed for the synthesis of specific trifluoromethylated ketones, offering high selectivity and mild reaction conditions.
Transformation
The primary transformation of 1-Butanone, 1-[4-(trifluoromethyl)phenyl]- involves the reduction of its ketone functional group. This can be achieved using various reducing agents to yield the corresponding alcohol, 1-[4-(trifluoromethyl)phenyl]butan-1-ol. This alcohol can be a valuable chiral intermediate for the synthesis of biologically active molecules. elsevierpure.com
| Reaction Type | Product | Significance |
|---|---|---|
| Reduction of Ketone | 1-[4-(trifluoromethyl)phenyl]butan-1-ol | Formation of a chiral alcohol intermediate for further synthesis. |
Prospective Applications in Advanced Materials and Chemical Biology
The unique properties conferred by the trifluoromethyl group suggest several prospective applications for 1-Butanone, 1-[4-(trifluoromethyl)phenyl]- and its derivatives in advanced materials and chemical biology.
Advanced Materials
The incorporation of fluorine-containing moieties into polymers can significantly enhance their properties, such as thermal stability, chemical resistance, and dielectric performance. researchgate.netbit.edu.cnnih.govrsc.org Poly(aryl ether ketone)s (PAEKs) are a class of high-performance polymers, and the introduction of trifluoromethyl groups can lower their dielectric constant and water absorption, making them suitable for applications in microelectronics and aerospace. researchgate.netbit.edu.cnnih.gov 1-Butanone, 1-[4-(trifluoromethyl)phenyl]- could serve as a monomer or a precursor to monomers for the synthesis of novel fluorinated PAEKs with tailored properties.
Chemical Biology
In the field of chemical biology, the trifluoromethyl group is often used to create more potent and selective enzyme inhibitors and receptor ligands. nih.govmdpi.com The butyrophenone (B1668137) scaffold itself is present in a number of centrally acting drugs. wikipedia.orgontosight.ai Therefore, 1-Butanone, 1-[4-(trifluoromethyl)phenyl]- represents a valuable starting point for the design and synthesis of new chemical probes and potential therapeutic agents. Its derivatives could be explored for their interactions with various biological targets, leveraging the known effects of the trifluoromethyl group on molecular recognition and metabolic stability.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-Butanone, 1-[4-(trifluoromethyl)phenyl]-?
- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation , where an acyl chloride reacts with 4-(trifluoromethyl)benzene derivatives in the presence of a Lewis acid catalyst (e.g., AlCl₃). Optimized conditions include anhydrous solvents (e.g., dichloromethane) and controlled temperatures (0–25°C) to prevent over-acylation. Post-synthesis purification involves column chromatography or recrystallization . For fluorinated substrates, electron-withdrawing trifluoromethyl groups may necessitate longer reaction times or elevated temperatures to achieve sufficient electrophilicity .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Spectroscopy : Use GC-MS (to confirm molecular weight and fragmentation patterns; see NIST spectral libraries ) and ¹H/¹³C NMR (to verify substituent positions and electronic environments). The trifluoromethyl group exhibits distinct ¹⁹F NMR signals near -60 ppm.
- Chromatography : HPLC with UV detection (λ = 250–300 nm) or GC with flame ionization detection can assess purity.
- Thermal Analysis : Differential scanning calorimetry (DSC) or boiling point measurements under reduced pressure (e.g., 394–396 K at 0.027 bar ) validate phase behavior.
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation/contact.
- Storage : Store in airtight containers away from oxidizing agents and moisture.
- Emergency Procedures : Refer to Safety Data Sheets (SDS) for spill management and first-aid measures (e.g., eye flushing with water for 15 minutes ).
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis and reactivity of this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Density Functional Theory (DFT) models (e.g., B3LYP/6-311+G(d,p)) predict reaction pathways, transition states, and electronic effects of the trifluoromethyl group.
- QSPR/Neural Networks : Quantitative Structure-Property Relationship (QSPR) models correlate substituent effects with physicochemical properties (e.g., logP, solubility) using datasets from patented technologies .
- Solvent Optimization : COSMO-RS simulations identify solvents that maximize yield while minimizing side reactions .
Q. How should researchers resolve contradictions in spectroscopic data during characterization?
- Methodological Answer :
- Cross-Validation : Compare experimental IR, NMR, and MS data with authoritative databases (e.g., NIST Chemistry WebBook or PubChem ). For example, discrepancies in carbonyl stretching frequencies (IR) may arise from solvent polarity or hydrogen bonding.
- Isotopic Labeling : Use deuterated analogs to confirm peak assignments in complex NMR spectra.
- Collaborative Analysis : Submit data to open-access platforms (e.g., CC-DPS ) for peer validation.
Q. What strategies improve the stability of fluorinated derivatives during storage or reactions?
- Methodological Answer :
- Inert Atmospheres : Conduct reactions under nitrogen/argon to prevent hydrolysis of trifluoromethyl groups.
- Additives : Include radical scavengers (e.g., BHT) or desiccants (e.g., molecular sieves) to mitigate degradation.
- Low-Temperature Storage : Freeze samples at -20°C in amber vials to slow photochemical decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
